molecular formula C18H18N4O2 B2748671 (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone CAS No. 1797597-70-6

(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Cat. No.: B2748671
CAS No.: 1797597-70-6
M. Wt: 322.368
InChI Key: YDTOZPNXFYLPSQ-UHFFFAOYSA-N
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Description

(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a complex organic compound that features an indole moiety, a pyridazinyl group, and a piperidine ring. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmacology. The indole structure is a common motif in many biologically active molecules, making this compound a valuable subject for research and development.

Mechanism of Action

Target of Action

It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors , and pyridazine derivatives have shown a wide range of pharmacological activities . Therefore, the compound could potentially interact with a variety of targets.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more . Pyridazine derivatives also exhibit a broad spectrum of activities . The compound’s interaction with its targets could result in changes that contribute to these activities.

Biochemical Pathways

Given the broad range of activities associated with indole and pyridazine derivatives , it’s likely that the compound affects multiple pathways. These could include pathways related to inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis, diabetes, malaria, cholinesterase activity, and more.

Pharmacokinetics

The inherent polarity, low cytochrome p450 inhibitory effects, and potential to reduce interaction of a molecule with the cardiac herg potassium channel of pyridazine ring add additional value in drug discovery and development .

Result of Action

Given the wide range of biological activities associated with indole and pyridazine derivatives , the compound could potentially have diverse effects at the molecular and cellular level.

Biochemical Analysis

Biochemical Properties

The biochemical properties of (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone are largely determined by the indole nucleus. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that this compound may interact with a variety of enzymes, proteins, and other biomolecules.

Cellular Effects

Given the broad spectrum of biological activities associated with indole derivatives , it is likely that this compound influences cell function in a variety of ways. This could include impacts on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the indole and pyridazinyl intermediates. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole core . The pyridazinyl group can be introduced through nucleophilic substitution reactions involving pyridazine derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors to improve reaction efficiency and the development of robust purification methods to ensure high purity of the final product .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1H-indol-5-yl)(4-(pyridazin-3-yloxy)piperidin-1-yl)methanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1H-indol-5-yl-(4-pyridazin-3-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c23-18(14-3-4-16-13(12-14)5-9-19-16)22-10-6-15(7-11-22)24-17-2-1-8-20-21-17/h1-5,8-9,12,15,19H,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDTOZPNXFYLPSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC4=C(C=C3)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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